Lipophilicity Modulation: XLogP3 Comparison Between 5,6-Difluoro and Parent Isoindoline Carboxamide
The 5,6-difluoro substitution reduces the computed partition coefficient (XLogP3) from 0.56 (parent compound) to 0.4, a delta of -0.16 log units. This shift indicates improved aqueous solubility and a reduced risk of off-target hydrophobic interactions, which is advantageous for CNS and oral drug discovery programs [1][2]. However, this is a computed property and lacks experimental logD/logP confirmation.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 2,3-Dihydro-1H-isoindole-2-carboxamide (CAS 3364-57-6): XLogP3 = 0.56 |
| Quantified Difference | ΔXLogP3 = -0.16 |
| Conditions | Computed by XLogP3 algorithm (PubChem) vs. ChemSpace reported LogP |
Why This Matters
Lower lipophilicity often correlates with reduced hERG binding and improved safety margins in drug development; this computed difference allows medicinal chemists to tune LogP without altering the isoindoline core.
- [1] PubChem CID 165674123. XLogP3 = 0.4 for 5,6-difluoro-2,3-dihydro-1H-isoindole-2-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/165674123 View Source
- [2] ChemSpace. 2,3-Dihydro-1H-isoindole-2-carboxamide: LogP = 0.56. https://chem-space.com/CSSB00011623494-A2F389 View Source
